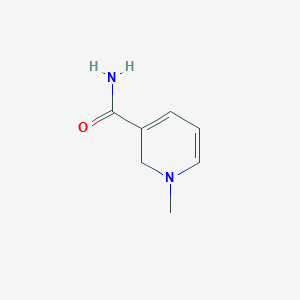![molecular formula C8H3Cl2N3O B13087629 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde](/img/structure/B13087629.png)
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and an aldehyde group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde typically involves the chlorination of pyrido[3,2-D]pyrimidine derivatives. One common method includes the reaction of pyrido[3,2-D]pyrimidine with chlorine gas in the presence of a suitable solvent, such as acetonitrile, under controlled temperature conditions. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products
Nucleophilic Substitution: Substituted pyrido[3,2-D]pyrimidines with various functional groups.
Oxidation: 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carboxylic acid.
Reduction: 2,4-Dichloropyrido[3,2-D]pyrimidine-6-methanol.
Applications De Recherche Scientifique
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including kinase inhibitors and antiviral compounds.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The presence of chlorine atoms and the aldehyde group can enhance its binding affinity and selectivity. The molecular targets and pathways involved vary based on the specific derivative or conjugate being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dichloropyrido[3,4-D]pyrimidine
- 2,4-Dichloropyrido[2,3-D]pyrimidine
- 2,4-Dichloropyrimidine
Uniqueness
2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde is unique due to the specific positioning of the chlorine atoms and the aldehyde group, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C8H3Cl2N3O |
|---|---|
Poids moléculaire |
228.03 g/mol |
Nom IUPAC |
2,4-dichloropyrido[3,2-d]pyrimidine-6-carbaldehyde |
InChI |
InChI=1S/C8H3Cl2N3O/c9-7-6-5(12-8(10)13-7)2-1-4(3-14)11-6/h1-3H |
Clé InChI |
XTUSEYLGNSQYLL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(((tert-butoxycarbonyl)amino)methyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13087551.png)


![Benzyl 3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13087572.png)

![[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl] 2-methoxy-2-phenylacetate](/img/structure/B13087592.png)

![N-[(2S)-2-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminopropanamide](/img/structure/B13087602.png)

![Acetamide, N-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B13087611.png)



